molecular formula C₃₂H₄₅N₃O₅S B1140179 Nelfinavir Hydroxy-tert-butylamide CAS No. 213135-56-9

Nelfinavir Hydroxy-tert-butylamide

Número de catálogo B1140179
Número CAS: 213135-56-9
Peso molecular: 583.78
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Nelfinavir and its metabolite undergo complex synthesis processes. An efficient and environmentally friendly procedure has been described for the synthesis of nelfinavir and its intermediates, showcasing the meticulous steps involved in obtaining the active metabolite (Yan et al., 2008). The process involves one-pot synthesis techniques and the use of activating ester methodologies, highlighting the innovative approaches to synthesizing this important molecule.

Molecular Structure Analysis

The molecular structure of nelfinavir hydroxy-tert-butylamide plays a crucial role in its pharmacokinetic profile and its interaction with human immunodeficiency virus type 1 protease. Studies involving X-ray crystallography and molecular docking have provided insights into how this compound interacts with the enzyme, revealing the importance of its molecular architecture (Kaldor et al., 1997).

Chemical Reactions and Properties

The biotransformation of nelfinavir to its hydroxy-tert-butylamide metabolite involves the action of cytochrome P450 enzymes, particularly CYP2C19. This metabolic pathway not only affects the drug's pharmacological activity but also its pharmacokinetic profile, including aspects such as elimination half-lives and clearance rates (Payen et al., 2005).

Physical Properties Analysis

The physical properties of nelfinavir hydroxy-tert-butylamide, including solubility and stability, influence its pharmacokinetics and efficacy as a drug metabolite. Research has explored the stability of nelfinavir and its metabolites in plasma, providing critical insights into their long-term viability and effectiveness in therapeutic applications (Turner & Acosta, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity and binding affinity of nelfinavir hydroxy-tert-butylamide, determine its interaction with HIV protease and its role in inhibiting viral replication. The compound's ability to bind to the protease enzyme and its competitive inhibition characteristics are fundamental to its action mechanism against HIV (Hirani et al., 2004).

Aplicaciones Científicas De Investigación

  • HIV Treatment and Pharmacokinetics : Nelfinavir hydroxy-tert-butylamide (M8) is an active metabolite of nelfinavir and plays a significant role in HIV therapy. It has been shown that cytochrome P450 2C19 (CYP2C19) is involved in the conversion of nelfinavir to M8, with this process being affected by genetic factors such as the CYP2C19*2 genotype (Burger et al., 2006). Additionally, the pharmacokinetics of nelfinavir and M8 in infants with HIV have been studied to develop population pharmacokinetic models (Payen et al., 2005), which are crucial for optimizing treatment regimens.

  • Stability and Metabolism Studies : Investigations into the stability of nelfinavir and M8 in plasma have been conducted. These studies are vital for understanding the drug's pharmacological properties and for designing appropriate storage and handling protocols (Turner & Acosta, 2000).

  • Potential Anticancer Properties : Nelfinavir and its metabolite M8 have been studied for repurposing as anticancer drugs due to their interactions with various targets like the pregnane X receptor (PXR), which plays a role in cancer cell proliferation and apoptosis. This represents a new avenue for cancer treatment (Burk et al., 2021).

  • Safety During Pregnancy : The safety and pharmacokinetics of increased doses of nelfinavir during pregnancy have been evaluated, focusing on the effects of the drug and its metabolite M8 in pregnant women and the implications for HIV treatment during pregnancy (Eke et al., 2018).

  • Antiviral Activities Beyond HIV : Studies have explored the potential of nelfinavir and M8 in treating other viral infections, such as SARS-associated coronavirus, demonstrating the broad-spectrum antiviral capabilities of these compounds (Yamamoto et al., 2004).

Safety And Hazards

Nelfinavir Hydroxy-tert-butylamide may be harmful if inhaled or absorbed through the skin. It can cause respiratory tract, skin, and eye irritation5.


Propiedades

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEPDNKZXLVSOH-HKWSIXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nelfinavir Hydroxy-tert-butylamide

CAS RN

213135-56-9
Record name AG 1402
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213135-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
9
Citations
S Payen, A Faye, A Compagnucci… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… The objective of the present study was to develop a population pharmacokinetic model for nelfinavir mesylate (NFV) and nelfinavir hydroxy-tert-butylamide (M8), the most abundant …
Number of citations: 8 journals.asm.org
O Burk, T Kronenberger, O Keminer, SML Lee… - Molecular …, 2021 - ASPET
… major and pharmacologically active metabolite nelfinavir hydroxy-tert-butylamide (M8) on PXR … Its major metabolite nelfinavir hydroxy-tert-butylamide exerts the same effects, which are …
Number of citations: 7 molpharm.aspetjournals.org
X Panhard, C Goujard, M Legrand… - British journal of …, 2005 - Wiley Online Library
… Approximately half the drug is metabolized by cytochrome P450 2C19 to nelfinavir hydroxy-tert-butylamide (AG1402, or M8) [1, 2], whose antiviral activity is similar to that of the parent …
Number of citations: 20 bpspubs.onlinelibrary.wiley.com
M Mahdi, Z Szojka, JA Mótyán, J Tőzsér - Viruses, 2015 - mdpi.com
… In contrast to other protease inhibitors, it is important to point out the fact that nelfinavir is metabolized mainly to nelfinavir hydroxy-tert-butylamide (M8) by the P450 enzyme complexes …
Number of citations: 19 www.mdpi.com
A De Gassart, O Demaria, R Panes, L Zaffalon… - EMBO …, 2016 - embopress.org
… -65-8) was from Axon Medchem, LGM pharma; ritonavir, atazanavir, lopinavir, and saquinavir were obtained from The NIH AIDS Reagent Program; nelfinavir hydroxy-tert-butylamide (…
Number of citations: 40 www.embopress.org
A De Gassart, B Bujisic, L Zaffalon… - Proceedings of the …, 2016 - National Acad Sciences
… 159989–65-8) was from Axon Medchem; Ritonavir, Atazanavir, Lopinavir, and Saquinavir were obtained from The NIH AIDS Reagent Program; and Nelfinavir hydroxy-tert-butylamide (…
Number of citations: 57 www.pnas.org
SK Himes, KB Scheidweiler, K Tassiopoulos… - Analytical …, 2013 - ACS Publications
… Metabolite standards abacavir carboxylate (ABC-C), abacavir glucuronide (ABC-G), zidovudine glucuronide (AZT-G), and nelfinavir hydroxy-tert-butylamide (M8) and deuterated or …
Number of citations: 17 pubs.acs.org
SK Himes - 2014 - archive.hshsl.umaryland.edu
With a longer detection window and collection easier than neonatal urine, drug quantification in meconium, the 1st neonatal feces, offers powerful insight into 3rd trimester fetal drug …
Number of citations: 0 archive.hshsl.umaryland.edu
M Mahdi - dea.lib.unideb.hu
… The noticeably better inhibition efficacy of nelfinavir in cell culture can be explained by the fact that nelfinavir is metabolized mainly to nelfinavir hydroxy-tertbutylamide (M8) by the P450 …
Number of citations: 2 dea.lib.unideb.hu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.